

Staurolite texture and microstructure analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Staurolite*

Cat. No.: *B076914*

[Get Quote](#)

An In-Depth Technical Guide to **Staurolite** Texture and Microstructure Analysis

Introduction

Staurolite is a nesosilicate mineral that serves as a critical index mineral in metamorphic rocks, particularly in medium-grade metapelites like schists and gneisses.^[1] Its presence and textural characteristics provide invaluable information about the pressure, temperature, and deformation history of the host rock.^{[1][2]} The name "**staurolite**" is derived from the Greek *stauros* for "cross" and *lithos* for "stone," alluding to its distinctive cruciform twinning.^{[1][3]} A comprehensive analysis of **staurolite**'s texture and microstructure, from the macroscopic scale of crystal habit down to the sub-micron scale of crystallographic orientation, allows researchers to unravel complex geological histories.

This technical guide provides a detailed overview of the key properties of **staurolite**, standardized experimental protocols for its analysis, and a logical framework for interpreting the resulting data. The methodologies covered range from fundamental petrographic techniques to advanced electron microscopy.

Data Presentation: Staurolite Properties

Quantitative data regarding the physical, crystallographic, chemical, and optical properties of **staurolite** are summarized below for easy reference.

Table 1: Physical and Crystallographic Properties of **Staurolite**

Property	Value / Description	Source(s)
Crystal System	Monoclinic, often appears pseudo-orthorhombic	[2][4]
Crystal Class	Prismatic (2/m)	[2]
Twinning	Common penetration twins on {031} and {231}, creating 90° or 60° crosses	[1][2][3]
Cleavage	Distinct on {010}	[2][5]
Mohs Hardness	7 to 7.5	[2][3]
Specific Gravity	3.74 to 3.83 g/cm ³	[2][3]
Fracture	Subconchoidal	[2][5]
Luster	Vitreous to resinous	[2][3]
Diaphaneity	Translucent to opaque	[3][5]

Table 2: Chemical and Optical Properties of **Staurolite**

Property	Value / Description	Source(s)
Chemical Formula	$(\text{Fe}^{2+}, \text{Mg})_2\text{Al}_9(\text{Si}, \text{Al})_4\text{O}_{20}(\text{O}, \text{OH})_4$	[4][5]
Common Impurities	Zinc (Zn), Manganese (Mn), Titanium (Ti)	[1][2]
Typical Oxide Comp.	SiO ₂ : 27-30%, Al ₂ O ₃ : 54-57%, FeO: 9-14%, MgO: ~0.6%	[4][5][6]
Optical Class	Biaxial Positive (+)	[2][4]
Refractive Indices	$n_\alpha = 1.736\text{--}1.747$, $n_\beta = 1.740\text{--}1.754$, $n_\gamma = 1.745\text{--}1.762$	[2]
Birefringence	Low, first-order gray, white, or yellow ($\delta = 0.009\text{--}0.015$)	[2][7]
Pleochroism	Distinct: X = colorless, Y = pale yellow, Z = golden yellow	[1][2]
Distinguishing Feature	In thin section, often identified by its yellow pleochroism, high relief, and poikilitic texture (numerous inclusions), giving it a "Swiss cheese" appearance.	[2][8]

Experimental Protocols

Detailed and reproducible methodologies are crucial for accurate microstructural analysis. The following protocols outline standard procedures for preparing and analyzing **staurolite**-bearing samples.

Protocol 1: Thin Section Preparation for Optical and Electron Microscopy

This protocol is foundational for subsequent analyses and requires meticulous care to avoid damaging the mineral surface, which is especially critical for EBSD.

- **Sample Selection & Cutting:** Select a representative rock sample. Using a diamond-bladed rock saw, cut a slice approximately 1 cm thick, oriented perpendicular to the main foliation to best observe textural relationships.
- **Mounting:** Grind one surface of the slice flat using progressively finer silicon carbide grits (e.g., 240, 400, 600). Polish this surface with a 1 μm diamond paste. Affix the polished surface to a glass microscope slide using epoxy resin.
- **Sectioning & Grinding:** Once the epoxy has cured, use a cut-off saw to remove the excess rock, leaving a thin section of approximately 100-150 μm . Manually or with a lapping machine, grind the section down to the standard thickness of 30 μm using fine silicon carbide grits.
- **Final Polishing (for Electron Microscopy):** For SEM and EBSD analysis, a damage-free surface is essential.[9] After reaching 30 μm , polish the section using progressively finer diamond pastes (e.g., 6 μm , 3 μm , 1 μm). For EBSD, a final chemical-mechanical polish with a 0.05 μm colloidal silica suspension for several hours is required to remove the thin layer of lattice damage induced by mechanical polishing.[9]
- **Carbon Coating:** For analysis in an electron microscope (SEM, EBSD), the polished thin section must be coated with a thin, conductive layer of carbon to prevent charge buildup from the electron beam.

Protocol 2: Petrographic Analysis using Polarized Light Microscopy (PLM)

PLM is the primary technique for identifying **staurolite** and characterizing its textural relationships with the surrounding rock matrix.

- **System Calibration:** Ensure the microscope's polarizer and analyzer are perfectly crossed (90°).
- **Plane Polarized Light (PPL) Analysis:**
 - Observe the sample with only the lower polarizer engaged.

- Identify **staurolite** based on its high relief, characteristic yellow color, and distinct pleochroism (rotation of the stage will cause the color to change from pale yellow to golden yellow).[1]
- Document the crystal's habit (prismatic, anhedral), size, and relationship to the matrix foliation.
- Characterize the nature and distribution of mineral inclusions within the **staurolite** (poikilitic texture).[2][7]
- Cross Polarized Light (XPL) Analysis:
 - Engage the upper polarizer (analyzer).
 - Observe **staurolite**'s characteristic low first-order interference colors (typically gray to yellow).[7]
 - Identify twinning, which appears as distinct domains that go extinct at different angles of stage rotation.[8]
- Image Acquisition: Document all key textures with high-resolution photomicrographs in both PPL and XPL.

Protocol 3: Microstructural Analysis using Scanning Electron Microscopy (SEM)

SEM provides higher magnification imaging to resolve fine-scale textures and can be coupled with spectroscopy for chemical analysis.

- Sample Introduction: Place the polished, carbon-coated thin section into the SEM chamber and evacuate to a high vacuum.
- Instrument Setup: Use an accelerating voltage of 15-20 kV. Select the Backscattered Electron (BSE) detector. BSE imaging is sensitive to the average atomic number of the material, making it excellent for differentiating mineral phases.

- Orientation Contrast (OC) Imaging: By manipulating detector settings, OC imaging can be used to visualize different crystallographic orientations within a single mineral phase as variations in grayscale.[10][11] This is useful for mapping grain boundaries, subgrains, and twins prior to EBSD analysis.
- Image Acquisition: Navigate to areas of interest identified during PLM analysis. Acquire high-resolution BSE and OC images of **staurolite** porphyroblasts, their inclusion trails, and their boundaries with the matrix.

Protocol 4: Crystallographic Texture Analysis using Electron Backscatter Diffraction (EBSD)

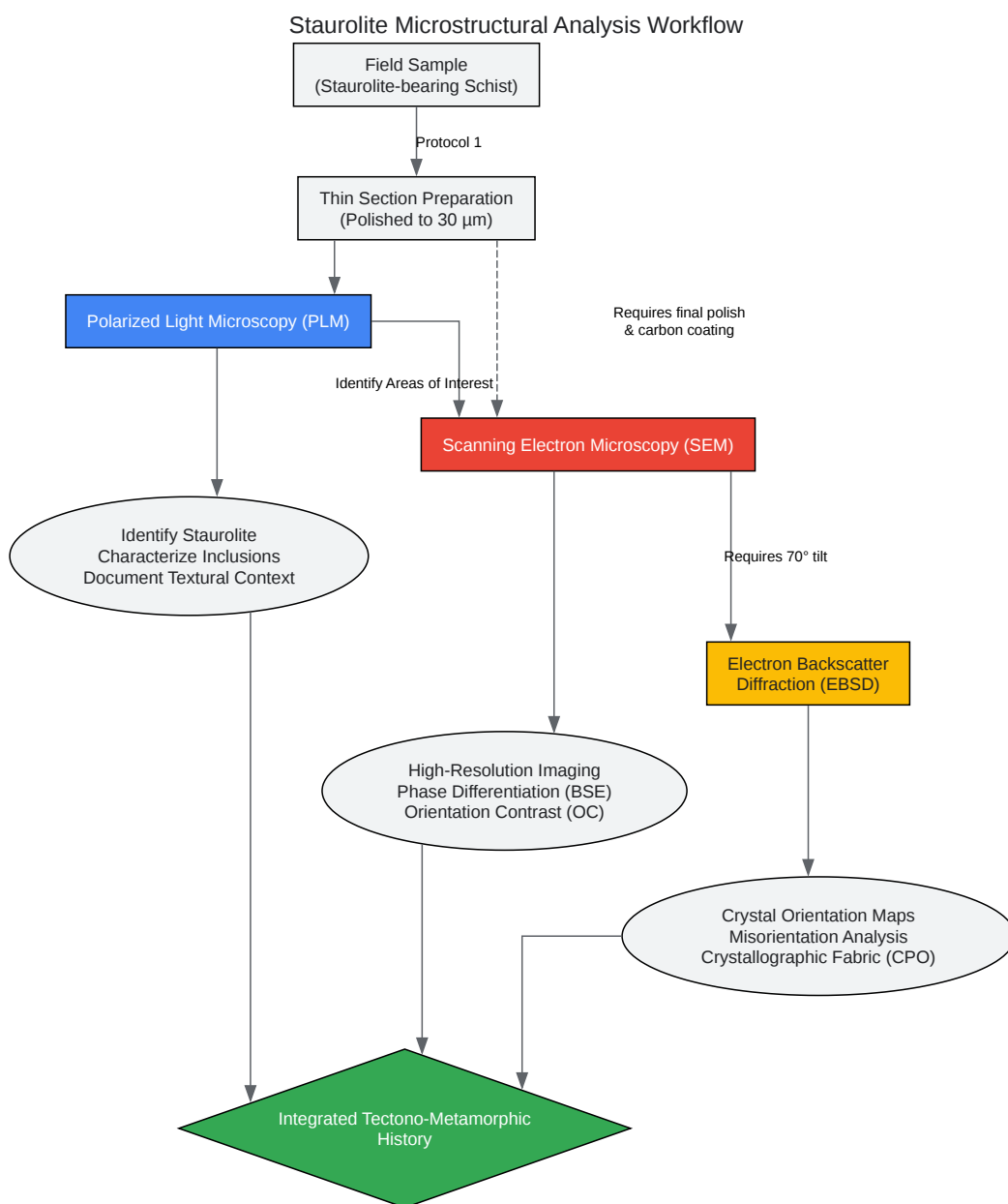
EBSD is a powerful technique for measuring the crystallographic orientation of minerals, providing quantitative data on deformation fabrics.[9][10]

- System Setup: Insert the prepared sample into the SEM. The sample must be tilted to a high angle ($\sim 70^\circ$) towards the EBSD detector.[9]
- Pattern Acquisition: The incident electron beam is diffracted by the crystal lattice, forming a pattern of Kikuchi bands on a phosphor screen.[9][10] This pattern is unique to the crystal structure and its orientation.
- Automated Mapping: Define a grid of points over the area of interest (e.g., a **staurolite** porphyroblast and the surrounding matrix). The system automatically moves the electron beam to each point, acquires the EBSD pattern, and indexes it to determine the crystallographic orientation.
- Data Processing: The orientation data is used to generate maps that visualize various microstructural features:
 - Crystal Orientation Maps: Grains are colored according to their crystallographic orientation relative to a reference direction.
 - Misorientation Maps: Boundaries between grains or within a single grain are colored based on the angle of misorientation, highlighting grain boundaries, subgrains, and twins.

- Pole Figures: These stereographic projections display the statistical distribution of crystallographic axes, revealing any crystallographic preferred orientation (CPO) or fabric within the rock.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and interpretive frameworks in **staurolite** analysis.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the comprehensive analysis of **staurolite**.

Interpreting Staurolite Inclusion Trails



[Click to download full resolution via product page](#)

Caption: Logical relationships between inclusion trail shapes and geologic history.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ALEX STREKEISEN-Staurolite- [alexstrekeisen.it]
- 2. Staurolite - Wikipedia [en.wikipedia.org]
- 3. Staurolite: A metamorphic mineral famous for twinned crystals [geology.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Staurolite Mineral Data [webmineral.com]
- 6. mindat.org [mindat.org]
- 7. microrockscopic.ro [microrockscopic.ro]
- 8. youtube.com [youtube.com]
- 9. Electron Backscatter Diffraction (EBSD) [serc.carleton.edu]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. geology.wisc.edu [geology.wisc.edu]
- To cite this document: BenchChem. [Staurolite texture and microstructure analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076914#staurolite-texture-and-microstructure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com